3-chloro-4-[1-[(3-fluorophenyl)methyl]piperidin-4-yl]oxy-N-(2-methoxyethyl)benzamide
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Overview
Description
3-chloro-4-[1-[(3-fluorophenyl)methyl]piperidin-4-yl]oxy-N-(2-methoxyethyl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a benzamide core substituted with chloro, fluoro, and piperidinyl groups. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it a subject of study in medicinal chemistry, pharmacology, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-[1-[(3-fluorophenyl)methyl]piperidin-4-yl]oxy-N-(2-methoxyethyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions, including nucleophilic substitution and cyclization.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a Friedel-Crafts alkylation reaction, using appropriate fluorinated benzene derivatives.
Coupling with Benzamide: The final step involves coupling the piperidine intermediate with a benzamide derivative under conditions that facilitate the formation of the desired amide bond.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-[1-[(3-fluorophenyl)methyl]piperidin-4-yl]oxy-N-(2-methoxyethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-chloro-4-[1-[(3-fluorophenyl)methyl]piperidin-4-yl]oxy-N-(2-methoxyethyl)benzamide has a wide range of scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its ability to interact with specific biological targets.
Pharmacology: Research focuses on understanding the compound’s pharmacokinetics and pharmacodynamics, as well as its efficacy and safety in preclinical models.
Material Science: The unique chemical structure of the compound makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Biology: Studies investigate the compound’s effects on cellular processes and its potential as a tool for probing biological pathways.
Mechanism of Action
The mechanism of action of 3-chloro-4-[1-[(3-fluorophenyl)methyl]piperidin-4-yl]oxy-N-(2-methoxyethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit the activity of tyrosinase, an enzyme involved in melanin production, by binding to its active site and preventing substrate access .
Comparison with Similar Compounds
Similar Compounds
3-chloro-4-fluoroaniline: Used in the synthesis of various pharmaceuticals and agrochemicals.
4-chloro-3-fluorophenyl derivatives: Studied for their potential as antiviral and anticancer agents.
Uniqueness
The uniqueness of 3-chloro-4-[1-[(3-fluorophenyl)methyl]piperidin-4-yl]oxy-N-(2-methoxyethyl)benzamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in multiple scientific disciplines.
Properties
IUPAC Name |
3-chloro-4-[1-[(3-fluorophenyl)methyl]piperidin-4-yl]oxy-N-(2-methoxyethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClFN2O3/c1-28-12-9-25-22(27)17-5-6-21(20(23)14-17)29-19-7-10-26(11-8-19)15-16-3-2-4-18(24)13-16/h2-6,13-14,19H,7-12,15H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUFWGRJMVXSCEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC(=C(C=C1)OC2CCN(CC2)CC3=CC(=CC=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClFN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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